molecular formula C14H16N2 B14180665 1-Butyl-2-methyl-1H-indole-3-carbonitrile CAS No. 922184-62-1

1-Butyl-2-methyl-1H-indole-3-carbonitrile

Cat. No.: B14180665
CAS No.: 922184-62-1
M. Wt: 212.29 g/mol
InChI Key: HDNNXJNBVSHZRH-UHFFFAOYSA-N
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Description

1-Butyl-2-methyl-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

The synthesis of 1-Butyl-2-methyl-1H-indole-3-carbonitrile involves several steps. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions typically include glacial acetic acid and concentrated hydrochloric acid . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Butyl-2-methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Butyl-2-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

1-Butyl-2-methyl-1H-indole-3-carbonitrile can be compared with other indole derivatives, such as:

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of scientific research.

Properties

CAS No.

922184-62-1

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

1-butyl-2-methylindole-3-carbonitrile

InChI

InChI=1S/C14H16N2/c1-3-4-9-16-11(2)13(10-15)12-7-5-6-8-14(12)16/h5-8H,3-4,9H2,1-2H3

InChI Key

HDNNXJNBVSHZRH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=CC=CC=C21)C#N)C

Origin of Product

United States

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